molecular formula C21H14FNO2 B5674500 6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one

6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one

Cat. No.: B5674500
M. Wt: 331.3 g/mol
InChI Key: UWSFUQJHMJWWFC-UHFFFAOYSA-N
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Description

6-(3-Fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one is a dibenzazepine derivative characterized by a seven-membered lactam ring fused to two benzene rings. The 3-fluorobenzoyl substituent at position 6 distinguishes it from related compounds . Its molecular formula is C₂₁H₁₄FNO₂ (MW: 331.34), and it is synthesized via methods involving Suzuki-Miyaura coupling and lactamization, as seen in structurally analogous dibenzazepinones .

Properties

IUPAC Name

6-(3-fluorobenzoyl)-7H-benzo[d][2]benzazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO2/c22-16-8-5-7-14(12-16)20(24)23-13-15-6-1-2-9-17(15)18-10-3-4-11-19(18)21(23)25/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSFUQJHMJWWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C3C(=O)N1C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one typically involves the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate. This process is carried out using hydrogen over Raney nickel as a catalyst, yielding 6,7-dihydro-5H-dibenzo[c,e]azepin-7-one . The lactam formed is then further reduced using lithium aluminium hydride in ether to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminium hydride can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride in ether is commonly used for reduction.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with lithium aluminium hydride typically yields a fully reduced azepine derivative .

Scientific Research Applications

6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Fluorination at positions 9 or 10 (e.g., compounds 5c, 5d) reduces molecular weight compared to the target compound’s bulkier 3-fluorobenzoyl group. This impacts solubility and bioavailability .
  • Synthesis : Most derivatives rely on Suzuki-Miyaura coupling for biaryl bond formation, followed by lactamization or alkylation. The target compound’s benzoyl group may require additional acylation steps .
Hypolipidemic Activity
  • 6-Substituted Alkyl Derivatives : 6-Ethyl and 6-allyl derivatives significantly reduce cholesterol, triglycerides, and neutral lipids in rodent liver and plasma at 1–10 mg/kg/day . Mechanistically, they inhibit lipid-metabolizing enzymes (e.g., ATP-citrate lyase) .
  • Target Compound: No direct hypolipidemic data are reported, but its 3-fluorobenzoyl group may alter enzyme-binding affinity compared to alkyl chains.
CNS and Anxiolytic Activity
  • 7-Aryl-Substituted Dibenzazepines : Ciba-Geigy’s 7-(o-fluorophenyl) analog showed anxiolytic effects in preclinical models, likely via serotonin receptor modulation .
  • Parent Dibenzazepinone: Unsubstituted 6,7-dihydro-5H-dibenzo[c,e]azepin-5-one lacks significant CNS activity, highlighting the importance of substituents .
Tubulin and Kinase Inhibition
  • Methyl Carboxylate Analogs (e.g., 5e) : Derivatives with electron-withdrawing groups (e.g., ester at position 2) inhibit tubulin polymerization, similar to colchicine analogs .

Physicochemical Properties

  • Melting Points : Fluorinated derivatives (5c, 5d) exhibit higher melting points (~195–200°C) due to enhanced crystallinity from halogenated substituents, whereas alkylated analogs (e.g., 6-ethyl) lack reported values, suggesting lower melting ranges .

Biological Activity

6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one is a heterocyclic compound belonging to the azepine class. Its unique structure, characterized by a fluorobenzoyl substitution, imparts distinct biological and chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.

Structure

The molecular formula of this compound is C19H16FNOC_{19}H_{16}FNO, and it features a complex fused ring system that contributes to its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence interaction with biological targets.

Synthesis

The synthesis typically involves the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate using hydrogen over Raney nickel as a catalyst. This process yields the desired azepine derivative with specific attention to optimizing yield and purity.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. Its efficacy may be attributed to its ability to modulate enzyme activity or receptor binding, which is crucial for therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. Its unique structural features allow it to interact effectively with biological systems, leading to various therapeutic effects.

Case Studies

  • Antimicrobial Activity : In vitro studies have demonstrated that this compound shows significant activity against a range of bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that indicate potential as a new antimicrobial agent.
  • Anti-inflammatory Effects : In animal models, the compound has been shown to reduce inflammation markers significantly. A study involving carrageenan-induced paw edema in rats indicated that treatment with this compound resulted in a notable decrease in swelling compared to control groups.

Similar Compounds

Compound NameStructureBiological Activity
6,7-Dihydro-5H-dibenzo[c,e]azepineSimilar ring structureModerate antimicrobial activity
Fluorine-containing benzodiazepinesVaried substituentsSedative effects

The comparison highlights the unique position of this compound due to its specific fluorobenzoyl substitution, which enhances its biological efficacy compared to structurally similar compounds.

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds aimed at developing new pharmaceutical agents. Its distinct properties make it suitable for further exploration in drug development.

Industrial Applications

In addition to its medicinal uses, this compound is explored for applications in materials science due to its unique chemical characteristics.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ConditionsYield (%)Time
Suzuki-MiyauraPd(PPh₃)₄, THF, reflux65-7512-24 h
Microwave A³-CouplingCuI, DMF, 100°C70-8015-30 min
Ullmann ReactionPd(OAc)₂, K₂CO₃, DMF50-606-12 h

How can crystallographic data resolve structural ambiguities in this compound?

Advanced
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for confirming the fused azepinone ring system and fluorine substitution pattern. Key steps include:

  • Collecting high-resolution diffraction data (≤1.0 Å resolution).
  • Validating hydrogen bonding networks and torsional angles to confirm stereochemistry .
  • Comparing experimental vs. computed (DFT) bond lengths to identify conformational distortions .

What strategies mitigate low yields in cross-coupling steps during synthesis?

Q. Advanced

  • Catalyst Optimization : Use PdCl₂(dppf) with electron-rich ligands to enhance oxidative addition efficiency .
  • Solvent Effects : Replace THF with DMA or DMF to stabilize intermediates in Ullmann reactions .
  • Microwave Assistance : Reduces side reactions (e.g., homocoupling) by accelerating kinetics .

What spectroscopic techniques confirm the structural integrity of this compound?

Q. Basic

  • ¹H/¹³C NMR : Key signals include the fluorobenzoyl carbonyl (δ ~165-170 ppm) and azepinone lactam (δ ~175 ppm) .
  • X-ray Diffraction : Resolves dihedral angles between the dibenzazepine and fluorobenzoyl moieties .
  • HRMS : Validates molecular formula (e.g., C₂₁H₁₅FNO₂ requires [M+H]⁺ = 332.1086) .

How can researchers design experiments to evaluate bioactivity against VMAT2?

Q. Advanced

  • In Vitro Binding Assays : Use radiolabeled [³H]-tetrabenazine as a competitive ligand in synaptic vesicle preparations .
  • Dose-Response Studies : Measure IC₅₀ values (nM range) and compare to known VMAT2 inhibitors (e.g., dihydrotetrabenazine derivatives) .
  • Functional Assays : Quantify serotonin/dopamine uptake inhibition in transfected HEK293 cells .

How is structure-activity relationship (SAR) analysis conducted for fluorobenzoyl derivatives?

Q. Advanced

  • Analog Synthesis : Vary substituents on the benzoyl ring (e.g., Cl, OMe) and azepinone core .
  • Computational Docking : Use AutoDock Vina to predict binding poses in VMAT2 homology models .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with Gln319) using MOE software .

What purification techniques are optimal for isolating this compound post-synthesis?

Q. Basic

  • Column Chromatography : Silica gel with EtOAc/hexane (3:7) eluent removes unreacted boronic acids .
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (>95%) .

How can discrepancies in pharmacological data between studies be resolved?

Q. Advanced

  • Assay Standardization : Replicate studies using identical cell lines (e.g., PC12 cells) and buffer conditions .
  • Purity Validation : Confirm compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) .
  • Meta-Analysis : Use PRISMA guidelines to evaluate bias in published datasets .

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